- A Lacunary Polyoxovanadate Precursor and Transition-Metal-Sandwiched Derivatives for Catalytic Oxidation of SulfidesChemistry - A European Journal, 2020, 26(40), 8760-8766,
Cas no 934-71-4 (1-Bromo-4-(methylsulfinyl)benzene)

934-71-4 structure
Produktname:1-Bromo-4-(methylsulfinyl)benzene
1-Bromo-4-(methylsulfinyl)benzene Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-Bromo-4-(methylsulfinyl)benzene
- 1-bromo-4-methylsulfinylbenzene
- Benzene,1-bromo-4-(methylsulfinyl)-
- 1-bromo-4-methanesulfinylbenzene
- 1-bromo-4-methylsulfinyl-benzene
- 4-BrC6H4SOMe
- 4-bromo-(methylsulfinyl)benzene
- 4-Bromophenyl methyl sulphoxide
- 4-Bromophenylmethylsulfoxide
- 4-bromophenylsulfinylmethane
- Methyl 4-bromophenyl sulfoxide
- p-BrC6H4S(O)Me
- p-BrPhS(O)Me
- 4-Bromo(methylsulfinyl)benzene
- Methyl p-bromophenyl sulfoxide
- [(4-Bromophenyl)sulfinyl]methane
- p-Bromophenyl methyl sulfoxide
- 4-Bromophenyl methyl sulfoxide
- Benzene, 1-bromo-4-(methylsulfinyl)-
- 1-Brom-4-methansulfinylbenzen
- Methyl (4-bromophenyl) sulfoxide
- MPOPDYTWAYBUOD-UHFFFAOYSA-N
- 1-bromo-4-methanesulfinyl-Benzene
- 1-Bromo-4-(met
- 1-Bromo-4-(methylsulfinyl)benzene (ACI)
- Sulfoxide, p-bromophenyl methyl (7CI, 8CI)
- (±)-4-(Bromophenyl) methyl sulfoxide
- (±)-p-Bromophenyl methyl sulfoxide
- AKOS015835621
- 1-Bromo-4-(methylsulphinyl)benzene
- SCHEMBL2575115
- A12944
- DTXSID90918463
- 934-71-4
- J-620020
- SY253160
- PS-4871
- MFCD00159074
- 1-Bromo-4-(methanesulfinyl)benzene
- DB-005709
- CS-0096007
- 1-BROMO-4-(METHYLSULPHINYL)BENZENE 97
-
- MDL: MFCD00159074
- Inchi: 1S/C7H7BrOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3
- InChI-Schlüssel: MPOPDYTWAYBUOD-UHFFFAOYSA-N
- Lächelt: O=S(C)C1C=CC(Br)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 217.94000
- Monoisotopenmasse: 217.94
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 1
- Komplexität: 130
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topologische Polaroberfläche: 36.3
Experimentelle Eigenschaften
- Dichte: 1.68
- Schmelzpunkt: 86-87 ºC
- Siedepunkt: 319.4°C at 760 mmHg
- Flammpunkt: 147°C
- Brechungsindex: 1.659
- PSA: 36.28000
- LogP: 3.05220
1-Bromo-4-(methylsulfinyl)benzene Sicherheitsinformationen
- Gefahrenhinweis: Irritant/Keep Cold
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Sealed in dry,2-8°C
1-Bromo-4-(methylsulfinyl)benzene Zolldaten
- HS-CODE:2930909090
- Zolldaten:
China Zollkodex:
2930909090Übersicht:
299090990. Andere organische Schwefelverbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
299090990. andere Schwefelorganische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%
1-Bromo-4-(methylsulfinyl)benzene Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A261156-25g |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 98% | 25g |
$418.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1166647-1g |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 98% | 1g |
¥198.00 | 2024-04-24 | |
Apollo Scientific | OR3341-250mg |
4-Bromophenyl methyl sulphoxide |
934-71-4 | 98% | 250mg |
£15.00 | 2025-02-19 | |
Ambeed | A261156-250mg |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 98% | 250mg |
$10.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-AT228-200mg |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 98% | 200mg |
238.0CNY | 2021-08-04 | |
Alichem | A019087668-5g |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 95% | 5g |
$836.16 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1166647-100mg |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 98% | 100mg |
¥ŰŰœ | 2023-07-25 | |
eNovation Chemicals LLC | D749449-5g |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 97% | 5g |
$120 | 2024-06-07 | |
Chemenu | CM344428-25g |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 95%+ | 25g |
$686 | 2022-05-27 | |
eNovation Chemicals LLC | D749449-25g |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 97% | 25g |
$290 | 2024-06-07 |
1-Bromo-4-(methylsulfinyl)benzene Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Vanadate(14-), triaconta-μ-oxooctadecaoxobis[μ10-[selenato(2-)-κO:κO:κO:κO′:κO′:… Solvents: Methanol ; 60 min, 25 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Ruthenium(2+), tris(2,2′-bipyridine-κN1,κN1′)-, (OC-6-11)-, 1,1,1-trifluorometha… , 2865164-71-0 Solvents: Acetonitrile ; 1 h, rt
Referenz
- Lanthanide-Anderson Polyoxometalates Frameworks: Efficient Sulfide PhotooxidationInorganic Chemistry, 2022, 61(49), 20080-20086,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: 2,3-Benzodioxin-1,4-dione Solvents: Dichloromethane ; 8 h, 25 °C
Referenz
- Metal- and additive-free oxygen-atom transfer reaction: an efficient and chemoselective oxidation of sulfides to sulfoxides with cyclic diacyl peroxidesOrganic & Biomolecular Chemistry, 2017, 15(12), 2647-2654,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: N,N-Bis[(3,5-dichloro-2-hydroxyphenyl)methyl]glycine (reaction products with functionalized graphene oxide,iron complex) Solvents: Water ; 5 h, rt
Referenz
- Selective and green oxidation of sulfides in water using a new iron(III) bis(phenol) amine complex supported on functionalized graphene oxideSynthetic Metals, 2017, 233, 63-73,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Hydrogen peroxide Solvents: Water ; 0 °C; overnight, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide ; basified
1.2 Reagents: Sodium hydroxide ; basified
Referenz
- Highly functional group tolerant, (E)-selective transfer semihydrogenation of alkynes catalyzed by iridium complex bearing unsymmetrical ferrocene-based phosphine ligandChemRxiv, 2021, 1, 1-15,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato… Solvents: Chloroform-d ; 100 h, 25 °C
Referenz
- Visible light-promoted selective oxidation of sulfides to sulfoxides catalyzed by ruthenium porphyrins with iodobenzene diacetateApplied Catalysis, 2014, 478, 275-282,
Herstellungsverfahren 7
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Hydrogen peroxide Solvents: Water ; 0 °C; overnight, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, 0 °C
Referenz
- Ligand-to-metal ratio controls stereoselectivity: Highly functional-group-tolerant, iridium-based, (E)-selective alkyne transfer semihydrogenationChem Catalysis, 2022, 2(6), 1346-1361,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Toluene 2,4-diisocyanate (functionalized TiO2 nanoparticles immobilized on deep eutectic solvent) ; 80 min, rt
Referenz
- Deep eutectic solvent-assisted synthesis of highly efficient nanocatalyst (n-TiO2@TDI@DES (ZnCl2:urea)) for chemoselective oxidation of sulfides to sulfoxidesApplied Organometallic Chemistry, 2021, 35(3),,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Palladium Solvents: Methanol , Water ; 16 h, 60 °C
Referenz
- Synthesis and nano-Pd catalyzed chemoselective oxidation of symmetrical and unsymmetrical sulfidesOrganic & Biomolecular Chemistry, 2019, 17(11), 3048-3055,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 9H-Fluoren-9-one, 2,7-di-9H-carbazol-9-yl-, polymer with dimethoxymethane Solvents: Methanol , Acetonitrile ; 20 h, 1 atm, 25 °C
Referenz
- Robust porous organic polymers as efficient heterogeneous organo-photocatalysts for aerobic oxidation reactionsJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(18), 8697-8704,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: [4-[2-[10-[2-(4-Carboxyphenyl)ethynyl]-9-anthracenyl]ethynyl]benzoato(2-)-κO,κO′… Solvents: Methanol , Chloroform ; 5 h, rt
Referenz
- Selective photooxidation of sulfides mediated by singlet oxygen using visible-light-responsive coordination polymersChemical Communications (Cambridge, 2018, 54(92), 13002-13005,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Rhenium, [2-(mercapto-κS)benzenemethanethiolato(2-)-κS]methyloxo(triphenylphosph… Solvents: Chloroform
Referenz
- Oxorhenium(V) Dithiolates Catalyze the Oxidation by tert-Butyl Hydroperoxide of Sulfoxides and Sulfides, Including 4,6-DimethyldibenzothiopheneInorganic Chemistry, 2002, 41(5), 1272-1280,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: 2962812-46-8 Solvents: Methanol ; 50 min, 50 °C
Referenz
- Two 3D Two-Fold Interpenetrated Dia-Like Polyoxometalate-Based Metal-Organic Frameworks: Synthesis and Sulfide Selective Oxidation ActivityInorganic Chemistry, 2023, 62(33), 13221-13229,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: 2732900-19-3 (bonded to Fe3O4) ; 210 min, rt
Referenz
- Schiff base complex of Mo supported on iron oxide magnetic nanoparticles (Fe3O4) as recoverable nanocatalyst for the selective oxidation of sulfidesJournal of the Iranian Chemical Society, 2017, 14(5), 963-975,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: Acetic acid ; 1 h, 70 °C; cooled
Referenz
- Electron Transfer-Oxygen Transfer Oxygenation of Sulfides Catalyzed by the H5PV2Mo10O40 PolyoxometalateJournal of the American Chemical Society, 2010, 132(33), 11446-11448,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid magnesium salt (1:1) , Hydrogen peroxide Catalysts: 1,3-Dimethyl-2,4,5,6(1H,3H)-pyrimidinetetrone Solvents: Dichloromethane , Water ; 30 min, rt
Referenz
- Alloxan-Catalyzed Biomimetic Oxidations with Hydrogen Peroxide or Molecular OxygenACS Catalysis, 2020, 10(1), 245-252,
Herstellungsverfahren 18
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 12-Hexyl-6-hydroxy-5H-dibenzo[b,h]fluorene-5,11,13-trione Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 2 min, rt; 60 min, rt
Referenz
- KuQuinone as a Highly Stable and Reusable Organic Photocatalyst in Selective Oxidation of Thioethers to SulfoxidesJournal of Organic Chemistry, 2022, 87(21), 14016-14025,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Boronic acid, B,B′-1,4-phenylenebis-, polymer with 1,3,6,8-tetrabromopyrene Solvents: Acetonitrile ; 12 h, rt
Referenz
- Designed polymeric conjugation motivates tunable activation of molecular oxygen in heterogeneous organic photosynthesisScience Bulletin, 2022, 67(1), 61-70,
1-Bromo-4-(methylsulfinyl)benzene Raw materials
1-Bromo-4-(methylsulfinyl)benzene Preparation Products
1-Bromo-4-(methylsulfinyl)benzene Verwandte Literatur
-
Gang Hu,Jiaxi Xu,Pingfan Li Org. Biomol. Chem. 2018 16 4151
-
Vytautas Petkevi?ius,Justas Vaitekūnas,Mikas Sadauskas,Fabian Peter Josef Schultes,Dirk Tischler,Rolandas Me?kys Catal. Sci. Technol. 2022 12 7293
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Wen Dai,Guosong Li,Lianyue Wang,Bo Chen,Sensen Shang,Ying Lv,Shuang Gao RSC Adv. 2014 4 46545
-
4. Cooperativity and steric hindrance: important factors in the binding of α-cyclodextrin with para-substituted aryl alkyl sulfides, sulfoxides and sulfonesD. Martin Davies,Michael E. Deary J. Chem. Soc. Perkin Trans. 2 1995 1287
-
Yanxin Wang,Kaiyue Yao,Duanjian Tao,Nian Xiang,Wei Wang,Zehui Zhang React. Chem. Eng. 2021 6 1475
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:934-71-4)1-Bromo-4-(methylsulfinyl)benzene

Reinheit:99%
Menge:25g
Preis ($):392.0